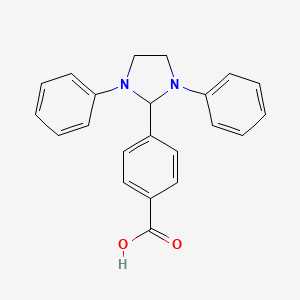
4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with 1,3-diphenylimidazolidine under specific conditions. The reaction is carried out in the presence of a catalyst, often using solvents like dioxane or water, and requires precise temperature control .
Industrial Production Methods: Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound .
化学反応の分析
Types of Reactions: 4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in an ether solution.
Substitution: Halogens or alkylating agents in organic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid is widely used in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of various chemical products and materials
作用機序
The mechanism of action of 4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diphenylaniline: This compound has a similar structure but different functional groups, leading to different chemical properties and applications.
1,3-Diphenylimidazolidine: This compound is a precursor in the synthesis of 4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid and has similar chemical properties.
Uniqueness: this compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets and participate in various chemical reactions. Its versatility makes it valuable in multiple scientific research fields .
生物活性
4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid is a synthetic compound that has attracted interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features an imidazolidine ring attached to a benzoic acid moiety, which may contribute to its biological properties. The structural characteristics are essential for understanding its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biological pathways.
- Cell Cycle Disruption : It may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Antioxidant Activity : The compound could exhibit antioxidant properties, protecting cells from oxidative stress.
Biological Activity Data
Case Studies and Research Findings
-
Anticancer Studies :
- A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent. The mechanism involved the inhibition of tubulin polymerization, leading to disrupted mitotic spindle formation and subsequent apoptosis in tumor cells.
-
Enzyme Interaction :
- Research indicated that the compound acts as an inhibitor of certain enzymes linked to cancer progression. This inhibition could alter metabolic pathways critical for tumor growth and survival.
-
Antioxidant Effects :
- In vitro assays showed that this compound effectively scavenged reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of diseases where oxidative stress plays a significant role.
Comparative Analysis
The following table compares this compound with similar compounds:
| Compound | Activity Type | Mechanism |
|---|---|---|
| This compound | Anticancer | Microtubule disruption |
| 2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid | Antimicrobial | Enzyme inhibition |
| 3-(3,4-Methylenedioxy)cinnamic acid | Larvicidal | Disruption of metabolic pathways |
特性
IUPAC Name |
4-(1,3-diphenylimidazolidin-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-22(26)18-13-11-17(12-14-18)21-23(19-7-3-1-4-8-19)15-16-24(21)20-9-5-2-6-10-20/h1-14,21H,15-16H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJASPRKMUUQAKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














